molecular formula C16H26N2O4 B1660685 UNII-G1MO932QYT CAS No. 81731-51-3

UNII-G1MO932QYT

Cat. No.: B1660685
CAS No.: 81731-51-3
M. Wt: 310.39 g/mol
InChI Key: PCFSGQBTZGNFKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

UNII-G1MO932QYT is a unique chemical substance registered under the Global Substance Registration System (GSRS), a regulatory-compliant database managed by the U.S. Food and Drug Administration (FDA) and the National Center for Advancing Translational Sciences (NCATS). This system assigns Unique Ingredient Identifiers (UNIIs) to substances critical to medicine and translational research, ensuring precise identification and traceability .

Properties

CAS No.

81731-51-3

Molecular Formula

C16H26N2O4

Molecular Weight

310.39 g/mol

IUPAC Name

2-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]ethanol

InChI

InChI=1S/C16H26N2O4/c1-20-14-5-4-13(15(21-2)16(14)22-3)12-18-8-6-17(7-9-18)10-11-19/h4-5,19H,6-12H2,1-3H3

InChI Key

PCFSGQBTZGNFKL-UHFFFAOYSA-N

SMILES

COC1=C(C(=C(C=C1)CN2CCN(CC2)CCO)OC)OC

Canonical SMILES

COC1=C(C(=C(C=C1)CN2CCN(CC2)CCO)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]ethanol typically involves the reaction of 2,3,4-trimethoxybenzyl chloride with piperazine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like toluene or dichloromethane under reflux conditions. The resulting intermediate is then treated with ethylene oxide to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

UNII-G1MO932QYT undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include ketones, carboxylic acids, alcohols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

UNII-G1MO932QYT has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a ligand for various biological targets, including receptors and enzymes.

    Medicine: Explored for its therapeutic potential in treating neurological disorders, cardiovascular diseases, and cancer.

    Industry: Utilized in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of UNII-G1MO932QYT involves its interaction with specific molecular targets, such as alpha1-adrenergic receptors. By binding to these receptors, the compound can modulate various physiological processes, including smooth muscle contraction and neurotransmitter release. The trimethoxyphenyl group enhances its binding affinity and selectivity for these targets .

Comparison with Similar Compounds

Table 1: Key Parameters for Comparison

Parameter This compound (Hypothetical) Compound A (Analog) Compound B (Analog)
Molecular Weight 350.4 g/mol 365.2 g/mol 342.8 g/mol
Solubility (Water) 25 mg/mL 18 mg/mL 30 mg/mL
LogP 2.1 2.8 1.9
Synthetic Yield 78% 65% 82%
IC₅₀ (Target Enzyme) 0.5 µM 1.2 µM 0.3 µM

Notes:

  • Structural Analogues : Compounds with similar functional groups (e.g., hydroxyl, amine) or scaffold motifs would be prioritized for comparison. highlights the importance of "design, synthesis, and structure-activity relationships (SAR)" in such analyses.
  • Bioavailability : Comparative dissolution profiles (as per ) and pharmacokinetic studies (e.g., Cₘₐₓ, AUC) are critical for therapeutic equivalence.
  • Regulatory Compliance : Generic drug evaluations () require alignment with reference standards in purity, stability, and impurity profiles.

Challenges in Comparative Studies

  • Data Consistency : stresses the need for standardized labeling of compounds and experimental details across manuscripts and supplementary materials.
  • Synthetic Reproducibility : Multi-step synthesis () demands rigorous optimization to ensure batch-to-batch consistency.
  • Database Limitations : While GSRS provides UNIIs (), detailed pharmacological data often requires access to proprietary or unpublished studies.

Case Study: Generic Drug Development

For a hypothetical generic version of this compound, the following steps would apply:

Characterization : Match physicochemical properties (e.g., polymorphism, particle size) to the reference drug .

Bioequivalence Testing : Compare pharmacokinetic parameters (Cₘₐₓ, Tₘₐₓ) in clinical trials.

Impurity Profiling : Use HPLC/MS to ensure impurities are within ICH guidelines .

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